N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine
Description
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a phenoxy group substituted with chlorine and methyl groups, and an amine group
Properties
IUPAC Name |
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-4-5-8-18-9-6-7-10-19-15-11-13(2)16(17)14(3)12-15/h11-12,18H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPBUORSNPRXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine typically involves the reaction of 4-(4-chloro-3,5-dimethylphenoxy)butan-1-ol with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(4-chloro-3,5-dimethylphenoxy)butan-1-ol} + \text{butylamine} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and isolation of the final product to ensure its quality and purity.
Chemical Reactions Analysis
Types of Reactions: N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine can be compared with similar compounds such as:
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-ol: Differing by the presence of a hydroxyl group instead of an amine group.
This compound oxide: An oxidized form of the compound.
This compound derivatives: Compounds with different substituents on the phenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
